molecular formula C₁₈H₁₉NS B026509 Northiadene CAS No. 1154-09-2

Northiadene

Cat. No. B026509
CAS RN: 1154-09-2
M. Wt: 281.4 g/mol
InChI Key: FTELXJYVTOFJAI-MHWRWJLKSA-N
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Description

Molecular Structure Analysis

The molecular formula of Northiadene is C18H19NS . The IUPAC name is (3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methylpropan-1-amine . The molecular weight is 281.4 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of Northiadene is 281.4 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Role in Antidepressant Activity

Northiaden is the major active metabolite of the tricyclic antidepressant (TCA) dosulepin . It contributes significantly to the therapeutic effect of dosulepin . The slow elimination rate of Northiaden (36–46 hr) compared to dosulepin (14–24 hr) suggests that Northiaden plays a crucial role in the antidepressant activity .

Reuptake Inhibition

Northiaden shows a slight selectivity for Norepinephrine (NA) reuptake inhibition . This means it can increase the concentration of norepinephrine in the synaptic cleft, which can enhance the transmission of signals between neurons and contribute to its antidepressant effects.

5-HT2 Receptor Antagonism

Northiaden, like dosulepin, is also a 5-HT2 receptor antagonist . This means it can block the action of serotonin at the 5-HT2 receptor, which can have various effects on mood, anxiety, and sleep.

Contribution to Dosulepin’s Therapeutic Effect

The slow elimination rate of Northiaden compared to dosulepin suggests that Northiaden contributes significantly to the therapeutic effect of dosulepin . This means that the benefits seen with dosulepin treatment may be due in part to the action of Northiaden.

Mechanism of Action

Northiaden, also known as Nordosulepin or Northiadene, is a major active metabolite of the tricyclic antidepressant (TCA) dosulepin . This article will discuss the mechanism of action of Northiaden, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Northiaden primarily targets the noradrenaline transporter (NAT) and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of biogenic amines, which are key neurotransmitters in the brain.

Mode of Action

Northiaden interacts with its targets by inhibiting their reuptake activity . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.

Biochemical Pathways

The biochemical pathways affected by Northiaden are primarily those involved in the regulation of biogenic amines. By inhibiting the reuptake of noradrenaline and serotonin, Northiaden alters the balance of these neurotransmitters in the brain, affecting mood and anxiety levels .

Pharmacokinetics

Northiaden is readily absorbed from the small intestine and is extensively metabolized on first-pass through the liver . Peak plasma concentrations occur within 2-3 hours of oral administration . The elimination half-life of Northiaden is approximately 33 to 60 hours , suggesting a slow elimination rate compared to dosulepin . This slow elimination rate contributes significantly to the therapeutic effect of dosulepin .

Result of Action

The molecular and cellular effects of Northiaden’s action primarily involve an increase in the levels of noradrenaline and serotonin in the synaptic cleft. This increase enhances neurotransmission, which can alleviate symptoms of depression and anxiety .

properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTELXJYVTOFJAI-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

844-12-2 (hydrochloride)
Record name Northiaden
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701162830
Record name 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Northiaden

CAS RN

24881-71-8, 1154-09-2
Record name 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24881-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Northiaden
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Northiaden
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024881718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORTHIADEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8W20XLE56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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